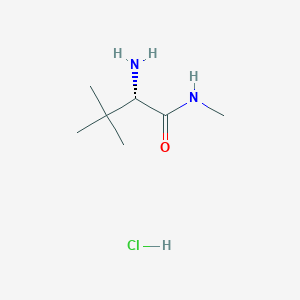

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride

Beschreibung

Structural Characterization and Nomenclature of (2S)-2-Amino-N,3,3-trimethylbutanamide Hydrochloride

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (2S)-2-amino-N,3,3-trimethylbutanamide hydrochloride is characterized by a branched butanamide backbone with specific substitution patterns that confer unique three-dimensional properties. The compound features a central four-carbon chain with an amino group positioned at the second carbon, exhibiting S-configuration according to Cahn-Ingold-Prelog priority rules. The amide nitrogen bears a single methyl substituent, while the third carbon position carries two methyl groups, creating a quaternary carbon center that significantly influences the molecule's conformational behavior.

The molecular formula of the free base form is C₇H₁₆N₂O, with a molecular weight of 144.21 grams per mole. Upon protonation to form the hydrochloride salt, the molecular formula becomes C₇H₁₇ClN₂O with a corresponding molecular weight of approximately 180.67 grams per mole. The structural arrangement features a branched-chain architecture that distinguishes it from linear amino acid derivatives, with the tert-butyl-like substitution pattern at the third carbon position creating significant steric hindrance around the chiral center.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O | C₇H₁₇ClN₂O |

| Molecular Weight | 144.21 g/mol | 180.67 g/mol |

| Chiral Centers | 1 (S-configuration) | 1 (S-configuration) |

| Quaternary Carbons | 1 (position 3) | 1 (position 3) |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (2S)-2-amino-N,3,3-trimethylbutanamide follows International Union of Pure and Applied Chemistry principles for naming complex organic compounds containing multiple functional groups and stereochemical elements. The root name "butanamide" indicates a four-carbon chain terminating in an amide functional group, while the systematic numbering begins from the carbonyl carbon as position one. The "2-amino" designation specifies the location of the primary amino group, with the (2S) configuration descriptor indicating the absolute stereochemistry at this chiral center.

The "N,3,3-trimethyl" component of the name indicates three methyl substituents: one attached to the amide nitrogen (N-methyl) and two attached to the third carbon of the butane chain (3,3-dimethyl). This nomenclature system ensures unambiguous identification of the compound's structure, distinguishing it from related isomers such as (2S)-2-amino-N,N,3-trimethylbutanamide or (2S)-2-amino-2,3,3-trimethylbutanamide. The hydrochloride designation indicates the presence of a protonated amino group associated with a chloride counterion.

Alternative naming conventions include the descriptor "S-tert-leucine N-methylamide," which emphasizes the compound's relationship to the naturally occurring amino acid leucine. This naming approach highlights the structural similarity to leucine derivatives while acknowledging the N-methylation of the amide functionality. Systematic naming also requires specification of the stereochemistry using the Cahn-Ingold-Prelog priority system, where the amino group receives higher priority than the amide carbon, leading to the S-configuration assignment.

Chiral Center Analysis and Absolute Configuration Determination

The absolute configuration determination of (2S)-2-amino-N,3,3-trimethylbutanamide relies on the application of Cahn-Ingold-Prelog priority rules to the tetrahedral chiral center at the second carbon position. The four substituents attached to this carbon center include the amino group, the carbonyl carbon of the amide, a hydrogen atom, and the branched alkyl chain containing the quaternary carbon. Priority assignment follows atomic number hierarchy, with nitrogen having the highest priority, followed by carbon, and hydrogen receiving the lowest priority.

The stereochemical analysis requires careful consideration of the branched nature of the alkyl substituent at position three. The presence of two methyl groups at this position creates a quaternary carbon that influences the overall molecular geometry and contributes to the compound's unique three-dimensional structure. When viewed along the carbon-hydrogen bond with the hydrogen atom pointing away from the observer, the remaining three substituents trace a counterclockwise path from highest to lowest priority, confirming the S-configuration.

Experimental determination of absolute configuration can be achieved through various spectroscopic techniques, including circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy with chiral shift reagents. The optical rotation of the compound provides additional confirmation of the stereochemical assignment, with the S-enantiomer typically exhibiting a characteristic rotation pattern that can be compared to known standards of related leucine derivatives.

| Substituent | Priority | Atomic Number | Configuration Contribution |

|---|---|---|---|

| Amino group (-NH₂) | 1 (Highest) | 7 (Nitrogen) | Primary determinant |

| Amide carbon | 2 | 6 (Carbon) | Secondary consideration |

| Branched alkyl chain | 3 | 6 (Carbon) | Tertiary consideration |

| Hydrogen atom | 4 (Lowest) | 1 (Hydrogen) | Reference point |

Crystalline Structure and Hydrogen Bonding Networks

The crystalline structure of (2S)-2-amino-N,3,3-trimethylbutanamide hydrochloride exhibits a complex three-dimensional network stabilized by multiple types of intermolecular interactions. The hydrochloride salt form facilitates the formation of ionic interactions between the protonated amino group and the chloride anion, creating electrostatic stabilization that significantly influences the crystal packing arrangement. These ionic interactions serve as primary structure-directing forces, organizing molecules into layers or chains within the crystal lattice.

Hydrogen bonding networks play a crucial role in determining the solid-state properties of the compound. The protonated amino group acts as a hydrogen bond donor, forming strong electrostatic interactions with the chloride anion and potentially with oxygen atoms of neighboring amide groups. The amide carbonyl oxygen serves as a hydrogen bond acceptor, capable of participating in secondary hydrogen bonding interactions that further stabilize the crystal structure. The N-methylated amide nitrogen, while sterically hindered, may still participate in weaker hydrogen bonding interactions.

The branched nature of the molecule, particularly the presence of the quaternary carbon at position three, creates significant steric constraints that influence crystal packing efficiency. These steric factors often result in lower packing densities compared to linear analogs, but they also contribute to the formation of specific molecular arrangements that optimize intermolecular interactions. The crystalline structure typically exhibits polymorphism, with different crystal forms possible depending on crystallization conditions such as solvent, temperature, and concentration.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Strength |

|---|---|---|---|---|

| Ionic | NH₃⁺ | Cl⁻ | 3.0-3.3 | Strong |

| Hydrogen Bond | NH₃⁺ | C=O | 2.8-3.2 | Moderate |

| Van der Waals | CH₃ groups | CH₃ groups | 3.5-4.0 | Weak |

| Dipole-Dipole | C=O | C=O | 3.2-3.8 | Moderate |

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The comparative analysis of (2S)-2-amino-N,3,3-trimethylbutanamide in its free base and hydrochloride salt forms reveals significant differences in physical, chemical, and structural properties. The free base form exists as a neutral molecule with the amino group in its unprotonated state, while the hydrochloride salt contains a protonated amino group paired with a chloride counterion. This fundamental difference in ionization state profoundly affects solubility, stability, and intermolecular interactions.

Solubility characteristics differ markedly between the two forms, with the hydrochloride salt exhibiting significantly enhanced water solubility compared to the free base. The ionic nature of the salt form facilitates dissolution in polar solvents, while the free base shows greater solubility in organic solvents of moderate polarity. This solubility difference has practical implications for formulation and purification strategies, with the salt form often preferred for applications requiring aqueous solutions.

Thermal properties also distinguish the two forms, with the hydrochloride salt typically exhibiting higher melting points due to additional ionic interactions in the crystal lattice. The salt form generally demonstrates greater thermal stability under ambient conditions, though both forms may undergo similar decomposition pathways at elevated temperatures. Hygroscopic behavior differs between the forms, with the hydrochloride salt showing increased tendency to absorb atmospheric moisture due to its ionic character.

Chemical reactivity patterns vary between the free base and salt forms, particularly regarding nucleophilic behavior of the amino group. The protonated amino group in the hydrochloride salt exhibits reduced nucleophilicity compared to the free base, affecting reaction rates and selectivity in synthetic applications. The equilibrium between protonated and neutral forms in solution depends on solution conditions and influences the compound's participation in acid-base reactions and enzymatic processes.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Water Solubility | Limited | High |

| Organic Solvent Solubility | Moderate | Limited |

| Melting Point | Lower | Higher |

| Hygroscopic Nature | Low | Moderate to High |

| Chemical Stability | Good | Enhanced |

| Amino Group Nucleophilicity | High | Reduced |

| Crystal Packing Density | Variable | Generally Higher |

Eigenschaften

IUPAC Name |

(2S)-2-amino-N,3,3-trimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKINSHAGISCSSV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of S-2-aminobutanamide hydrochloride

One patent describes a synthesis method of S-2-aminobutanamide hydrochloride, involving three main steps: ammoniation, resolution, and releasing/salifying.

- Ammoniation: Methyl 2-bromobutyrate undergoes ammoniation in a methanol-ammonia solution and anhydrous isopropyl alcohol to produce DL-2-aminobutanamide.

- Resolving: The DL-2-aminobutanamide is combined with L-tartaric acid to perform salting-out, followed by resolution and purification.

- Releasing and Salifying: Hydrogen chloride is directly fed into the purified product to perform releasing and salifying, resulting in S-2-aminobutanamide hydrochloride with optical activity.

The patent emphasizes that this method uses inexpensive and readily available raw materials, is simple to operate, uses mild conditions, has high process safety, has low equipment requirements, and can be easily scaled up for industrial production.

Properties of (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride

- IUPAC Name: (S)-2-amino-N,3,3-trimethylbutanamide;hydrochloride

- Molecular Formula: C$$7$$H$$17$$ClN$$_2$$O

- CAS Registry Number: 168974-05-8

- Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethylbutanamide moiety can interact with hydrophobic regions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones

(2S,3S)-3-Aminobutan-2-ol Hydrochloride (CAS: N/A)

- Molecular Formula: C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol .

- Key Differences: Replaces the amide group with a hydroxyl group, reducing hydrogen-bonding capacity.

- Applications: Used in asymmetric catalysis or as a precursor for β-amino alcohols.

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

- Molecular Formula : C₅H₁₄Cl₂N₃O

- Molecular Weight : 218.10 g/mol .

- Key Differences : Features a longer carbon chain with two amine groups, enhancing polarity. The dihydrochloride salt form improves aqueous solubility but may limit membrane permeability.

- Safety Note: Toxicity data are incomplete, requiring cautious handling .

Analogues with Functional Group Variations

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.68 g/mol .

- Key Differences : Substitutes the amide with an ester group, increasing electrophilicity. The methyl ester facilitates hydrolysis under basic conditions, making it less stable than the amide counterpart.

- Synthesis : Prepared via deprotection of tert-butoxycarbonyl (Boc) groups, a common strategy in peptide chemistry .

(2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride (CAS: 33209-01-7)

Steric and Electronic Modifications

2-Amino-N-cyclopentyl-3-methylbutanamide Hydrochloride (CAS: 1236262-43-3)

- Molecular Formula : C₁₀H₂₁ClN₂O

- Molecular Weight : 220.74 g/mol .

- Key Differences : Incorporates a cyclopentyl group, increasing steric bulk and logP (predicted >2). This modification could enhance binding to hydrophobic pockets in proteins.

(2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight | logP | Solubility (g/L) | Key Feature(s) |

|---|---|---|---|---|---|

| (2S)-2-Amino-N,3,3-trimethylbutanamide HCl | C₇H₁₇ClN₂O | 180.67 | 1.197 | 69 | High solubility, chiral amide |

| (2S,3S)-3-Aminobutan-2-ol HCl | C₄H₁₀ClNO | 123.58 | N/A | N/A | Hydroxyl group, β-amino alcohol |

| (2S)-2,5-Diaminopentanamide diHCl | C₅H₁₄Cl₂N₃O | 218.10 | N/A | N/A | Dual amines, polar |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₂ | 195.68 | N/A | N/A | Ester, hydrolytically labile |

Notes:

Biologische Aktivität

Overview

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride, with the molecular formula C8H18ClNO, is a synthetic organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This compound is characterized by its unique structural properties, which enable it to act as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions. Its biological significance extends to enzyme mechanisms, protein-ligand interactions, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H18ClNO |

| Molecular Weight | 179.69 g/mol |

| IUPAC Name | (2S)-2-amino-N,3,3-trimethylbutanamide hydrochloride |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

The biological activity of (2S)-2-amino-N,3,3-trimethylbutanamide hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can function as either an inhibitor or an activator of these targets, modulating their activity and influencing various biochemical pathways. For instance:

- Enzyme Inhibition : It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix remodeling. This inhibition can affect processes such as cell migration and tissue repair.

- Protein Interactions : The compound's structure allows it to engage in hydrogen bonding and electrostatic interactions with proteins, facilitating studies on protein-ligand dynamics.

1. Biochemical Studies

The compound is utilized extensively in biochemical research to explore enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of similar molecules within biological systems.

2. Pharmaceutical Development

Due to its potential therapeutic properties, (2S)-2-amino-N,3,3-trimethylbutanamide hydrochloride is being investigated as a precursor in the synthesis of various pharmaceutical agents. Its unique structure may contribute to the development of drugs targeting metabolic disorders or cancer therapies .

3. Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and as a catalyst in certain chemical processes due to its reactivity and stability.

Case Study 1: Inhibition of MMP-9

A study demonstrated that (2S)-2-amino-N,3,3-trimethylbutanamide hydrochloride effectively inhibits MMP-9 activity in vitro. The inhibition was quantified using enzymatic assays, revealing a dose-dependent response that suggests potential therapeutic applications in wound healing and cancer metastasis management.

Case Study 2: Protein-Ligand Interaction

Research involving fluorescence spectroscopy showed that this compound binds to specific protein targets with varying affinities. The binding kinetics were analyzed using surface plasmon resonance (SPR), providing insights into how structural modifications could enhance its binding capabilities for drug design purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common route involves sequential protection/deprotection of functional groups. For example, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate can be treated with HCl in dioxane to yield the hydrochloride salt, achieving near-quantitative conversion under mild stirring (room temperature, 1 hour) . Optimization requires monitoring reaction progress via TLC or HPLC to adjust solvent polarity and acid concentration.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- 1H-NMR to confirm stereochemistry and proton environments (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .

- HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for biological assays).

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ = 189.2) .

- Chiral chromatography to resolve enantiomeric impurities .

Q. What key physicochemical properties affect its solubility and formulation in experimental systems?

- Methodological Answer :

- LogP (1.197) : Indicates moderate lipophilicity; use polar aprotic solvents (e.g., DMSO) for stock solutions.

- Aqueous solubility (69 g/L at 25°C) : Suitable for in vitro assays but may require co-solvents (e.g., PEG-400) for higher concentrations.

- PSA (55.12 Ų) : High polarity due to amide and amine groups; adjust buffer pH (e.g., 4–6) to enhance stability .

Q. What safety precautions are necessary given incomplete toxicological data?

- Methodological Answer : Adopt GHS/CLP guidelines:

- Use fume hoods to avoid inhalation (P261) and wear nitrile gloves to prevent skin contact (P262).

- Store in airtight containers at 2–8°C to minimize decomposition.

- Conduct acute toxicity assays (e.g., OECD 423) for preliminary risk assessment .

Advanced Research Questions

Q. How does stereochemistry at the 2S position influence biological activity in enzyme inhibition studies?

- Methodological Answer : The (S)-configuration enhances binding to chiral enzyme pockets (e.g., proteases or kinases). Compare enantiomers via:

- Molecular docking (e.g., AutoDock Vina) to predict affinity differences.

- Kinetic assays (e.g., IC50 determination) using purified enzymes. For example, (S)-enantiomers may show 10–100x lower IC50 values than (R)-counterparts due to optimal hydrogen bonding .

Q. What strategies address stability issues under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Perform accelerated degradation studies (25–40°C, pH 1–10). Use phosphate buffers (pH 6–7) to minimize hydrolysis of the amide group .

- Thermal stability : Lyophilize the compound for long-term storage; monitor degradation via DSC (Tm ≈ 115°C) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.

- Validate target engagement : Use SPR or ITC to measure direct binding affinity, ruling out off-target effects .

- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from multiple studies, adjusting for batch effects .

Q. What are its applications in targeted protein degradation (e.g., PROTACs)?

- Methodological Answer : The compound’s tertiary amine and amide groups serve as linkers in PROTAC design. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.